BI-811283

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BI-811283

Product Name

BI-811283

BI 811283 is a small molecule inhibitor of the serine/threonine protein kinase Aurora kinase with potential antineoplastic activity. Aurora kinase inhibitor BI 811283 binds to and inhibits Aurora kinases, resulting in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation.

BI 811283 is a small molecule inhibitor specifically targeting Aurora B kinase, an enzyme that plays a crucial role in cell division by regulating chromosome alignment and separation during mitosis. Developed by Boehringer Ingelheim, this compound is currently being investigated as a potential anti-cancer agent, particularly for malignancies characterized by elevated levels of Aurora B kinase, such as non-small cell lung cancer, acute myeloid leukemia, and ovarian cancer. The molecular formula of BI 811283 is C28H38F3N7O2C_{28}H_{38}F_{3}N_{7}O_{2}, with a molar mass of approximately 561.654 g/mol .

BI 811283 functions as an adenosine triphosphate (ATP)-competitive inhibitor of Aurora B kinase. By binding to the ATP binding pocket of the enzyme, it prevents the phosphorylation of target substrates necessary for proper mitotic progression. This inhibition leads to the formation of polyploid cells due to improper chromosomal separation, ultimately causing cell cycle arrest or apoptosis in cancer cells .

The half-maximal inhibitory concentration (IC50) for BI 811283 against Aurora B kinase has been reported to be around 9 nM, indicating its potency .

The biological activity of BI 811283 has been extensively studied in preclinical models. It has demonstrated significant antiproliferative effects across various cancer cell lines, showing effective tumor growth inhibition in vivo in models of lung cancer, pancreatic cancer, and colorectal cancer. Clinical trials have indicated that approximately 29-33% of patients with advanced solid tumors experienced disease stabilization following treatment with BI 811283 .

Notably, the compound's selectivity is highlighted by its high selectivity over other kinases such as FLT3 and KIT, making it a promising candidate for targeted cancer therapy .

The synthesis of BI 811283 involves several chemical steps to construct its complex molecular structure. While specific synthetic routes are proprietary and not extensively detailed in public literature, it is classified as a diaminopyrimidine derivative. General methods for synthesizing similar compounds typically involve:

  • Formation of the pyrimidine core through cyclization reactions.
  • Introduction of side chains via nucleophilic substitution or coupling reactions.
  • Final modifications to achieve the desired functional groups that enhance potency and selectivity against Aurora B kinase.

Detailed synthetic protocols are often available in specialized chemical literature or patents related to Boehringer Ingelheim's research .

BI 811283 is primarily being developed for therapeutic applications in oncology. Its potential uses include:

  • Treatment of various solid tumors exhibiting elevated Aurora B kinase levels.
  • Combination therapies with other anti-cancer agents to enhance efficacy and reduce resistance.
  • Investigational use in acute myeloid leukemia and other hematological malignancies.

Interaction studies involving BI 811283 focus on its binding affinity and selectivity towards Aurora B kinase compared to other kinases. Research indicates that BI 811283 exhibits over 2000-fold selectivity against kinases such as FLT3 and KIT. These studies are crucial for understanding potential off-target effects and optimizing therapeutic regimens . Pharmacokinetic analyses have shown that BI 811283 maintains stability in the bloodstream while effectively inhibiting tumor growth in xenograft models .

Several compounds share structural characteristics or mechanisms of action with BI 811283, including:

Compound NameMechanism of ActionIC50 (nM)Unique Features
AT-9283Inhibits Aurora A/B/C kinases~25Broad-spectrum inhibitor with multiple targets
PHA-739358Inhibits Aurora A/B/C kinases~13-79Pyrrolopyrazole scaffold; notable for hematological malignancies
VX-680Selective inhibitor of Aurora kinases~10Known for its potency and specificity

BI 811283 stands out due to its high selectivity for Aurora B kinase and its favorable safety profile observed in early clinical trials . Its unique mechanism results in polyploidy followed by apoptosis in cancer cells, differentiating it from other inhibitors that may not induce such effects.

The crystal structure of BI-811283 in complex with Aurora B and the inner centromere protein (INCENP) has been deposited in the Protein Data Bank under the identifier 5K3Y [1]. This structure was determined at a high resolution of 1.6 Å [2], providing detailed molecular insights into the inhibitor-kinase interaction. The crystallographic studies were conducted using a Xenopus laevis Aurora B kinase domain (residues 60-361) in complex with INCENP (residues 790-847) [1], which shares 80% sequence identity and 92% homology with human Aurora B within the kinase domain, with no critical differences in the adenosine triphosphate binding site [1].

The crystallization experiments demonstrated that BI-811283 binds to Aurora B in its partially active state, similar to other diaminopyrimidine-based inhibitors [3]. The structure reveals that BI-811283 occupies the adenosine triphosphate binding pocket located at the interface between the small and large lobes of the kinase domain [1]. The binding does not result in significant conformational changes relative to the unbound kinase, indicating that the inhibitor binds to a pre-existing conformation of the enzyme [3].

The molecular formula of BI-811283 has been reported with some discrepancy in the literature. According to Wikiwand, the molecular formula is C₂₈H₃₈F₃N₇O₂ with a molecular weight of 561.654 g/mol [4], while EvitaChem reports it as C₁₈H₂₀N₆O with a molecular weight of approximately 344.4 g/mol . This compound belongs to the chemical class of 2,3-diaminopyrimidine derivatives [1] [6], which are characterized by their ability to function as adenosine triphosphate-mimetic inhibitors.

ATP-Binding Pocket Interactions: Hydrogen Bonding and Hydrophobic Contacts

BI-811283 functions as an adenosine triphosphate-competitive inhibitor by binding to the active site of Aurora B kinase [7]. The diaminopyrimidine core structure serves as the primary hinge-binding motif, enabling the compound to act as an adenosine triphosphate-mimetic [1]. The inhibitor binds within the hinge region of the kinase domain, which represents the critical interaction site for adenosine triphosphate-competitive inhibitors [1].

The molecular interactions between BI-811283 and Aurora B involve multiple types of binding forces. Hydrogen bonding interactions are formed between the diaminopyrimidine moiety and the backbone atoms of hinge residues in the kinase domain [8]. These hydrogen bonds are critical for stabilizing the inhibitor-enzyme complex and contribute significantly to the binding affinity. The adenine group of adenosine triphosphate typically forms several critical hydrogen bond interactions with the backbone atoms of the hinge residues [8], and BI-811283 mimics these interactions through its diaminopyrimidine structure.

Hydrophobic contacts play an equally important role in the binding mechanism. The adenosine triphosphate binding pocket contains distinct hydrophobic regions, including hydrophobic pockets I and II, which accommodate the non-polar portions of the inhibitor molecule [9]. The aromatic ring systems of BI-811283 engage in hydrophobic interactions with active site residues, contributing to the overall binding stability and specificity [10].

The binding mode analysis reveals that BI-811283 spans the entire length of the adenosine triphosphate binding cavity, from the hinge-loop to the αC helix region [3]. This comprehensive occupation of the binding site ensures effective competition with adenosine triphosphate and prevents the kinase from achieving its catalytic conformation. The forces of interaction between BI-811283 and Aurora B are mediated through hydrogen bonding and van der Waals contacts [10], creating a stable inhibitor-enzyme complex that effectively blocks kinase activity.

Selective Inhibition Mechanism Against Aurora B vs. Aurora A Isoforms

BI-811283 demonstrates remarkable selectivity for Aurora B over Aurora A, with reported selectivity greater than 250-fold [11]. This selectivity is particularly significant given that Aurora A and Aurora B share approximately 70% sequence identity in their catalytic domains [6]. The molecular basis for this selectivity lies in the exploitation of specific residue differences between the two isoforms within the adenosine triphosphate binding pocket.

Aurora A differs from Aurora B at three critical positions in the adenosine triphosphate binding pocket: Leu215, Thr217, and Arg220 in Aurora A correspond to different residues in Aurora B [12] [13]. These differences provide opportunities for selective inhibitor design. Conversely, Aurora B contains specific residues (Arg159, Glu161, and Lys164) that differ from Aurora A and can be targeted for selective inhibition [13].

The selectivity mechanism of BI-811283 for Aurora B appears to exploit these structural differences, particularly in the regions near the solvent-exposed areas of the protein [13]. The diaminopyrimidine structure of BI-811283 is specifically designed to bind to Aurora B with higher affinity than Aurora A by taking advantage of the unique chemical environment created by Aurora B-specific residues.

Studies have demonstrated that BI-811283 maintains high potency against Aurora B (IC₅₀ = 9 nM) [7] [11] while showing significantly reduced activity against Aurora A. This selectivity profile is advantageous from a therapeutic perspective, as it may reduce off-target effects associated with Aurora A inhibition. The selective inhibition of Aurora B leads to specific cellular phenotypes, including the formation of polyploid cells with severely abnormal numbers of chromosomes, ultimately resulting in cell death through apoptosis or senescence [14] [15].

The mechanism of selectivity also involves the differential binding kinetics and thermodynamics between Aurora A and Aurora B. The conformational preferences of the two kinases differ, with Aurora A and Aurora B adopting distinct active and inactive conformations that can be selectively targeted by appropriately designed inhibitors [16]. BI-811283 appears to preferentially bind to conformational states that are more accessible or stable in Aurora B compared to Aurora A.

Conformational Dynamics of Kinase-Inhibitor Binding

The binding of BI-811283 to Aurora B involves complex conformational dynamics that are critical for understanding both the mechanism of inhibition and the basis for selectivity. Protein kinases, including Aurora B, undergo large-scale structural changes that regulate their function and control recognition by small-molecule inhibitors [16]. These conformational changes are particularly important in the context of the activation loop, which adopts different conformations in active and inactive states of the kinase.

The activation loop of Aurora B is a highly flexible structural element that can adopt an extended conformation in the active kinase domain to function as a binding platform [17]. In the crystal structure of the BI-811283-Aurora B complex, the activation loop exhibits specific conformational arrangements that accommodate inhibitor binding. The diaminopyrimidine structure of BI-811283 stabilizes particular conformational states of the kinase, effectively trapping it in an inactive configuration.

Conformational dynamics analysis using molecular dynamics simulations has revealed that Aurora kinases exist in dynamic equilibrium between different conformational states [18]. The binding of BI-811283 shifts this equilibrium toward conformations that are incompatible with catalytic activity. The inhibitor binding induces conformational changes that propagate throughout the kinase domain, affecting not only the immediate binding site but also allosteric regions that are important for kinase activation.

The DFG (Asp-Phe-Gly) motif at the start of the activation loop plays a crucial role in kinase conformational dynamics [19]. Different inhibitors can stabilize either the DFG-in (active) or DFG-out (inactive) conformations, and this preference significantly affects their selectivity and potency profiles [16]. BI-811283, as an adenosine triphosphate-competitive inhibitor, primarily stabilizes conformations that are compatible with adenosine triphosphate binding but prevent productive catalysis.

The conformational dynamics of the Aurora B-INCENP complex are also influenced by BI-811283 binding. The interaction between Aurora B and INCENP involves multiple contact sites, and inhibitor binding can affect the stability and geometry of this protein-protein interface [18]. The C-terminal part of INCENP wraps around the N-terminal lobe of Aurora B, and conformational changes induced by BI-811283 binding may alter the dynamics of this interaction, contributing to the overall inhibitory effect.

Time-resolved studies have shown that the conformational changes associated with inhibitor binding can occur on multiple timescales, from rapid initial binding events to slower conformational rearrangements [20]. These dynamics are important for understanding the kinetics of inhibitor association and dissociation, which directly impact the therapeutic efficacy of the compound. The relatively slow conformational dynamics within kinase-inhibitor complexes can contribute to prolonged on-target residence times, enhancing the biological effectiveness of the inhibitor.

Appearance

Solid powder

Dates

Last modified: 07-15-2023
1:Cancer Chemother Pharmacol. 2016 Aug;78(2):405-17. doi: 10.1007/s00280-016-3095-6. Epub 2016 Jun 27. A phase I study of BI 811283, an Aurora B kinase inhibitor, in patients with advanced solid tumors.Mross K,Richly H,Frost A,Scharr D,Nokay B,Graeser R,Lee C,Hilbert J,Goeldner RG,Fietz O,Scheulen ME, PMID: 27349901 PMCID: PMC5080318 DOI: 10.1007/s00280-016-3095-6

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